An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one belongs to the broader class of thiazolopyridines, a fused heterocyclic system that is a subject of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in diverse biological interactions.[1][2] Thiazolopyridine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide provides a detailed examination of the core physicochemical properties of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, offering both known data and predictive insights, alongside robust experimental protocols for its comprehensive characterization.
Molecular and Physicochemical Profile
Detailed experimental data for 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is not extensively available in the public domain. However, based on its structure and data from related compounds, we can establish a foundational profile.
| Property | Value / Expected Range | Source / Method |
| CAS Number | 26493-11-8 | Chemical Abstracts Service |
| Molecular Formula | C₆H₇N₃OS | - |
| Molecular Weight | 169.20 g/mol | - |
| pKa | 13.47 ± 0.20 (Predicted) | Computational Prediction |
| LogP (Octanol/Water) | Not Experimentally Determined | - |
| Aqueous Solubility | Not Experimentally Determined | - |
| Melting Point | Not Experimentally Determined | - |
Expert Insights on Physicochemical Properties
-
pKa (Acid Dissociation Constant): The predicted pKa of 13.47 suggests the compound is a very weak acid, likely attributed to the lactam proton. The exocyclic amino group and the pyridine nitrogen will exhibit basic properties, with protonation occurring at these sites under acidic conditions.[4] The precise experimental determination of the pKa values for both acidic and basic functions is crucial for understanding the compound's ionization state at physiological pH, which in turn governs its solubility, permeability, and target engagement.
-
LogP (Lipophilicity): The LogP, or partition coefficient, is a critical determinant of a compound's pharmacokinetic profile. For the thiazolopyridine scaffold, lipophilicity can be modulated by substituents. Given the presence of both polar (amino, carbonyl) and nonpolar (bicyclic core) regions, the LogP is expected to be moderate. Experimental determination via methods like RP-HPLC is essential for accurate ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.
-
Solubility: The aqueous solubility of this compound will be significantly influenced by its crystalline structure and the pH of the medium, owing to its ionizable groups. Derivatives of 2-aminothiazole have been noted to sometimes have solubility issues, which can be mitigated by isosteric replacements (e.g., oxazole for thiazole) or formulation strategies.[5]
Spectroscopic Characterization: An Overview
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the dihydrothiazolopyridine core. The methylene protons of the dihydropyridine ring would likely appear as multiplets in the aliphatic region. The NH proton of the lactam and the protons of the exocyclic amino group would present as broad singlets, with chemical shifts that could vary with solvent and concentration.[6][7]
-
¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the lactam at the downfield end of the spectrum. The carbons of the thiazole ring would have characteristic shifts, with the carbon bearing the amino group being significantly influenced by its electron-donating effect.[5][8]
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ in positive ion mode ESI-MS. The fragmentation pattern of thiazole derivatives is often characterized by the cleavage of the thiazole ring, which can aid in structural elucidation.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group and the lactam, typically in the region of 3100-3500 cm⁻¹. A strong absorption band for the C=O stretch of the lactam is expected around 1650-1700 cm⁻¹. The C=N stretching of the thiazole ring and C-S stretching vibrations will also be present at their characteristic frequencies.[11][12][13]
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.
Protocol 1: Determination of pKa by Potentiometric Titration
This method is a gold standard for pKa determination, relying on the measurement of pH changes in a solution upon the addition of a titrant.[14][15]
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to create a solution of approximately 0.1-0.5 mM. The co-solvent is used if aqueous solubility is limited.
-
Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration (for acidic pKa): Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Titration (for basic pKa): Titrate a separate sample of the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
Protocol 2: Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method offers a rapid and reliable way to estimate LogP values and is suitable for high-throughput screening.[16][17][18][19]
Methodology:
-
Preparation of Standards: Prepare a series of standard compounds with known LogP values that span the expected LogP range of the analyte.
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detector set at a wavelength where the analyte and standards absorb.
-
-
Standard Curve Generation: Inject each standard compound and record its retention time (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column. Plot log(k') versus the known LogP values of the standards to generate a calibration curve.
-
Analyte Measurement: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log(k').
-
LogP Calculation: Interpolate the log(k') value of the test compound on the calibration curve to determine its LogP.
Visualizing Experimental Workflows
The following diagram illustrates the workflow for determining LogP using the RP-HPLC method.
Caption: Workflow for LogP Determination using RP-HPLC.
Conclusion and Future Directions
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is a molecule of significant interest due to its privileged structural motifs. While comprehensive experimental data on its physicochemical properties are currently sparse, this guide has provided a robust framework for its characterization. The outlined protocols for determining pKa and LogP, alongside the expected spectroscopic features, offer a clear path for researchers to fully elucidate the properties of this compound. A thorough understanding of these fundamental parameters is a critical first step in the rational design and development of novel therapeutics based on the thiazolopyridine scaffold. Further research to experimentally validate the predicted properties and explore the biological activities of this specific molecule is highly encouraged.
References
Sources
- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
